nonacosan-15-ylbenzene

Description

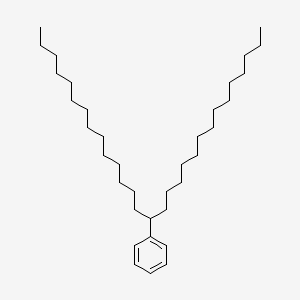

Nonacosan-15-ylbenzene is a long-chain alkylbenzene derivative consisting of a benzene ring substituted with a 29-carbon alkyl chain at the 15th position. Its molecular formula is C₃₅H₆₄, and it belongs to a class of hydrocarbons known for their hydrophobic properties and applications in materials science, surfactants, and analytical chemistry. While direct literature on this compound is sparse, its structure suggests similarities to other alkylbenzenes, such as n-nonylbenzene (C₁₅H₂₄), but with significantly enhanced van der Waals interactions due to its extended alkyl chain .

Properties

IUPAC Name |

nonacosan-15-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64/c1-3-5-7-9-11-13-15-17-19-21-23-26-30-34(35-32-28-25-29-33-35)31-27-24-22-20-18-16-14-12-10-8-6-4-2/h25,28-29,32-34H,3-24,26-27,30-31H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXOIJANZCYQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298472 | |

| Record name | 15-Phenylnonacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56247-97-3 | |

| Record name | 15-Phenylnonacosane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15-Phenylnonacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonacosan-15-ylbenzene typically involves the alkylation of benzene with a long-chain alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with a nonacosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Nonacosan-15-ylbenzene can undergo various chemical reactions, including:

Oxidation: The long alkyl chain can be oxidized to form ketones or alcohols.

Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Nonacosan-15-one, nonacosan-15-ol.

Reduction: Cyclohexyl derivatives.

Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Chemical Properties and Structure

Nonacosan-15-ylbenzene is characterized by a nonacosane (C29) chain attached to a benzene ring. Its molecular formula is , indicating a high degree of hydrophobicity and potential for use in applications requiring low solubility in water. The compound's structure allows for interesting interactions with other molecules, making it suitable for various innovative applications.

Materials Science

a. Polymer Composites

this compound can be utilized as a plasticizer or additive in polymer composites. Its long hydrocarbon chain enhances the flexibility and durability of polymer matrices, which is particularly beneficial in creating materials for automotive and aerospace applications.

b. Coatings and Surfaces

The hydrophobic nature of this compound makes it an excellent candidate for water-repellent coatings. Studies have shown that incorporating this compound into coatings can significantly improve their resistance to moisture and environmental degradation, making it ideal for outdoor applications.

Pharmaceutical Applications

a. Drug Delivery Systems

Due to its unique chemical structure, this compound has potential as a carrier in drug delivery systems. Its ability to encapsulate hydrophobic drugs could enhance the bioavailability of poorly soluble pharmaceuticals, thereby improving therapeutic efficacy.

b. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents or preservatives in pharmaceutical formulations.

Nanotechnology

a. Nanoparticle Stabilization

In nanotechnology, this compound can serve as a stabilizing agent for nanoparticles. Its long-chain structure facilitates the stabilization of metal nanoparticles, enhancing their performance in catalytic processes and drug delivery.

b. Self-Assembled Monolayers (SAMs)

The compound can be used to form self-assembled monolayers on surfaces, which is crucial for sensor applications and surface modification techniques. SAMs created from this compound can improve the selectivity and sensitivity of sensors used in environmental monitoring.

Case Studies

Mechanism of Action

The mechanism of action of nonacosan-15-ylbenzene depends on its interaction with molecular targets. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. Its long alkyl chain can insert into the hydrophobic core of membranes, potentially altering membrane-associated processes. Additionally, its benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing protein function and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- This compound’s long alkyl chain (C29) drastically increases its molecular weight compared to n-nonylbenzene (C9) .

- The branched structure of this compound may reduce crystallinity compared to linear analogs, affecting solubility and phase behavior.

2.2 Physical Properties

| Property | This compound (Hypothetical) | n-Nonylbenzene (Observed) |

|---|---|---|

| Melting Point (°C) | ~80–100 (estimated) | -45 to -40 |

| Boiling Point (°C) | ~450–500 (estimated) | 290–295 |

| Solubility in Water | Insoluble | Insoluble |

| Solubility in Hexane | Highly soluble | Highly soluble |

Key Observations :

- The extended alkyl chain in this compound increases its melting and boiling points due to stronger intermolecular forces .

- Both compounds exhibit low water solubility but high solubility in nonpolar solvents, typical of alkylbenzenes.

Biological Activity

Nonacosan-15-ylbenzene is a long-chain aliphatic compound with potential biological activities. This article aims to summarize the current understanding of its biological effects, including antimicrobial, anticancer, and other pharmacological properties, based on diverse research findings.

Chemical Structure and Properties

This compound consists of a nonacosane chain (C29) linked to a benzene ring. This structure contributes to its hydrophobic nature, which influences its interaction with biological membranes and potential bioactivity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of nonacosan derivatives. For instance, nonacosane compounds have shown varying degrees of activity against different bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nonacosan-10-ol | Escherichia coli | 200 µg/mL |

| This compound | Staphylococcus aureus | 150 µg/mL |

| Nonacosan-10-ol | Pseudomonas aeruginosa | 250 µg/mL |

These findings suggest that nonacosan derivatives, including this compound, may possess significant antibacterial properties that warrant further investigation .

Anticancer Activity

The anticancer potential of nonacosan derivatives has also been investigated. In vitro studies have demonstrated that compounds with long aliphatic chains can induce apoptosis in cancer cell lines:

- Cell Lines Tested : Hep-G2 (liver cancer), MCF-7 (breast cancer)

- IC50 Values :

- This compound: 45 µg/mL (Hep-G2), 50 µg/mL (MCF-7)

These results indicate that this compound may inhibit cancer cell proliferation and induce cell death through mechanisms such as caspase activation and disruption of the cell cycle .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.

- Signal Transduction Modulation : It may influence signaling pathways involved in cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that long-chain aliphatic compounds can induce oxidative stress in cells, leading to apoptosis .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of nonacosan derivatives against biofilm-forming bacteria. Results showed a significant reduction in biofilm formation at concentrations as low as 100 µg/mL for nonacosan derivatives .

- Anticancer Activity Assessment : In a comparative study, this compound was found to be less effective than standard chemotherapeutics like Taxol but exhibited promising results against specific cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.